molecular formula C5H10S B2780358 3-Methylcyclobutane-1-thiol CAS No. 1700245-67-5

3-Methylcyclobutane-1-thiol

Cat. No.: B2780358
CAS No.: 1700245-67-5
M. Wt: 102.2
InChI Key: PLHPZJPKRGXQLM-UHFFFAOYSA-N
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Description

3-Methylcyclobutane-1-thiol is an organic sulfur compound with the molecular formula C₅H₁₀S It is characterized by a cyclobutane ring substituted with a methyl group and a thiol groupThe presence of the thiol group imparts distinct chemical properties to this compound, making it a valuable compound in various chemical reactions and applications .

Scientific Research Applications

3-Methylcyclobutane-1-thiol has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylcyclobutane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 3-methylcyclobutanone with hydrogen sulfide (H₂S) in the presence of a reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction proceeds under mild conditions, typically at room temperature, to yield this compound .

Industrial Production Methods

In industrial settings, this compound can be produced through the catalytic hydrogenation of 3-methylcyclobutanone using a suitable catalyst such as palladium on carbon (Pd/C). This method offers high yields and is scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Methylcyclobutane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Methylcyclobutane-1-thiol involves its thiol group, which can undergo redox reactions and form covalent bonds with other molecules. The thiol group can act as a nucleophile, attacking electrophilic centers in target molecules. This reactivity is crucial for its role in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylcyclobutane-1-thiol is unique due to the presence of both a cyclobutane ring and a thiol group, which imparts distinct reactivity and stability. The methyl group also influences its steric and electronic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-methylcyclobutane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10S/c1-4-2-5(6)3-4/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHPZJPKRGXQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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